molecular formula C13H22NO2+ B3035041 Anodendrine CAS No. 28942-07-6

Anodendrine

Cat. No.: B3035041
CAS No.: 28942-07-6
M. Wt: 224.32 g/mol
InChI Key: SEQFLUHCWYJYBN-KTYPHDMWSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Anodendrine is a naturally occurring alkaloid found in certain plant species, particularly within the Apocynaceae family

Scientific Research Applications

Anodendrine has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Anodendrine typically involves the extraction from plant sources followed by purification processes. synthetic routes have been developed to produce this compound in the laboratory. One common method involves the use of starting materials such as indole derivatives and specific reaction conditions to facilitate the formation of the desired alkaloid structure.

Industrial Production Methods: Industrial production of this compound may involve large-scale extraction from plant materials or the use of biotechnological methods to enhance yield. Techniques such as solvent extraction, chromatography, and crystallization are employed to obtain pure this compound.

Chemical Reactions Analysis

Types of Reactions: Anodendrine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced alkaloid forms.

Mechanism of Action

The mechanism of action of Anodendrine involves its interaction with specific molecular targets within biological systems. It may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the context of its use.

Comparison with Similar Compounds

Anodendrine is compared with other similar alkaloids such as:

    Ajmaline: Known for its antiarrhythmic properties.

    Reserpine: Used for its antihypertensive effects.

    Yohimbine: Studied for its potential in treating erectile dysfunction.

Uniqueness: this compound’s unique chemical structure and specific biological interactions distinguish it from other alkaloids

Properties

IUPAC Name

(1S,8R)-4-(3-methylbut-2-enyl)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-4-ium-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c1-10(2)5-8-14-7-3-4-12(14)11(6-9-14)13(15)16/h5,11-12H,3-4,6-9H2,1-2H3/p+1/t11-,12+,14?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEQFLUHCWYJYBN-KTYPHDMWSA-O
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC[N+]12CCCC1C(CC2)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CC[N+]12CCC[C@@H]1[C@H](CC2)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22NO2+
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Anodendrine
Reactant of Route 2
Anodendrine
Reactant of Route 3
Anodendrine
Reactant of Route 4
Anodendrine
Reactant of Route 5
Anodendrine
Reactant of Route 6
Anodendrine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.